4-bromo-N-butylbenzamide
Overview
Description
4-Bromo-N-butylbenzamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-butyl group attached to the amide nitrogen. This compound is known for its applications in various fields, including chemistry and biology.
Scientific Research Applications
4-Bromo-N-butylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Safety and Hazards
In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-bromo-N-butylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N-butylbenzamide can be synthesized through a multi-step process. One common method involves the bromination of benzamide followed by the introduction of the N-butyl group. The reaction typically starts with the bromination of benzamide using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzamide is then reacted with butylamine under suitable conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-butylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted benzamides, while reduction can produce primary amines or alcohols.
Mechanism of Action
The mechanism of action of 4-bromo-N-butylbenzamide involves its interaction with specific molecular targets. The bromine atom and the N-butyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-tert-butylbenzamide: Similar structure but with a tert-butyl group instead of an N-butyl group.
4-Bromo-N-cyclohexylbenzamide: Contains a cyclohexyl group instead of an N-butyl group.
4-Bromo-N-methylbenzamide: Features a methyl group instead of an N-butyl group.
Uniqueness
4-Bromo-N-butylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-butyl group influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXNVNNPIUCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409078 | |
Record name | 4-bromo-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78080-34-9 | |
Record name | 4-bromo-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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